molecular formula C15H22N6O2 B2507081 7-Ethyl-3,4,9-trimethyl-1-propan-2-yl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione CAS No. 919020-55-6

7-Ethyl-3,4,9-trimethyl-1-propan-2-yl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione

Cat. No. B2507081
CAS RN: 919020-55-6
M. Wt: 318.381
InChI Key: FEVJVFBDXBLWRA-UHFFFAOYSA-N
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Description

7-Ethyl-3,4,9-trimethyl-1-propan-2-yl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione, also known as caffeine, is a natural stimulant that is consumed worldwide. Caffeine is found in various food and beverages such as coffee, tea, chocolate, and energy drinks. Caffeine is known for its ability to improve cognitive function, increase alertness, and reduce fatigue.

Scientific Research Applications

Synthesis and Chemical Properties

The compound 7-Ethyl-3,4,9-trimethyl-1-propan-2-yl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione, due to its complex structure, is likely related to a wide range of synthetic derivatives and analogs explored for various scientific applications. Research focusing on the synthesis and chemical properties of related compounds indicates significant interest in the development of novel pharmaceutical agents and materials. For instance, the synthesis of new 8-alkylamino-1,3-dimethyl-7-(2-hydroxy-3- piperazinopropyl)-3,7-dihydro-1H-purine-2,6-diones demonstrated potential for cardiovascular activity, showcasing the diverse applications of purine derivatives in medicine (Chłoń-Rzepa et al., 2004).

Potential Therapeutic Applications

The exploration of triazine derivatives for therapeutic purposes has revealed promising applications in treating various diseases. For instance, triazolo[4,3-e]purine derivatives have been synthesized and evaluated for their anticancer, anti-HIV-1, and antimicrobial activities. This indicates the potential of such compounds to serve as leads in the development of new therapies for these conditions (Ashour et al., 2012).

Material Science Applications

In addition to pharmaceutical applications, triazine derivatives have been investigated for their utility in material science, such as in the creation of porous materials for gas and vapor adsorption. This includes the development of anionic metal-organic frameworks (MOFs) that demonstrate high adsorption uptakes and selectivity for various hydrocarbons and polar molecules, highlighting the potential of triazine-based compounds in environmental and material sciences (Huang et al., 2014).

properties

IUPAC Name

7-ethyl-3,4,9-trimethyl-1-propan-2-yl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N6O2/c1-7-19-13(22)11-12(18(6)15(19)23)16-14-20(11)10(5)9(4)17-21(14)8(2)3/h8,10H,7H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEVJVFBDXBLWRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(N=C3N2C(C(=NN3C(C)C)C)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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